Hexafluoroisopropyl acrylate

Catalog No.
S703807
CAS No.
2160-89-6
M.F
C6H4F6O2
M. Wt
222.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexafluoroisopropyl acrylate

CAS Number

2160-89-6

Product Name

Hexafluoroisopropyl acrylate

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl prop-2-enoate

Molecular Formula

C6H4F6O2

Molecular Weight

222.08 g/mol

InChI

InChI=1S/C6H4F6O2/c1-2-3(13)14-4(5(7,8)9)6(10,11)12/h2,4H,1H2

InChI Key

MNSWITGNWZSAMC-UHFFFAOYSA-N

SMILES

C=CC(=O)OC(C(F)(F)F)C(F)(F)F

Canonical SMILES

C=CC(=O)OC(C(F)(F)F)C(F)(F)F

Synthesis of Fluorinated Polymers:

HFIA readily undergoes polymerization reactions, allowing scientists to synthesize various fluorinated polymers with tailored properties. These polymers possess unique characteristics like:

  • High thermal and chemical stability: The presence of fluorine atoms strengthens the polymer backbone, making it resistant to high temperatures and harsh chemicals [].
  • Low surface energy and water repellency: Fluorine atoms on the polymer surface create a water-repellent character, making them valuable for applications requiring water resistance, such as anti-fouling coatings [].
  • Dielectric properties: The specific arrangement of fluorine atoms can influence the dielectric constant and loss tangent of the polymer, making them suitable for electronic applications like high-frequency circuit boards [].

By adjusting the reaction conditions and incorporating other monomers with HFIA, researchers can create fluorinated polymers with a wide range of properties for diverse research fields like material science, electronics, and surface science.

Fluorinated Surfactants and Lubricants:

HFIA can be used as a starting material for the synthesis of fluorinated surfactants and lubricants. These fluorinated compounds exhibit:

  • Enhanced surface activity: Fluorine atoms on the molecule lower its surface tension, allowing it to effectively reduce the surface tension of liquids, making them valuable for applications like foaming agents and wetting agents [].
  • Low friction and wear resistance: The fluorinated groups create a lubricating effect, reducing friction between surfaces and offering wear resistance, making them suitable for lubricants in demanding environments.

Researchers are exploring the use of HFIA-derived surfactants and lubricants in various applications, including oil recovery, fire-fighting foams, and high-performance tribology (the study of lubrication and wear).

Biomedical Applications:

Recent research suggests potential applications of HFIA in the biomedical field. Studies have explored its use in:

  • Drug delivery systems: HFIA-based polymers are being investigated for their potential to encapsulate and deliver drugs due to their biocompatibility and controlled release properties.
  • Dental materials: The water-repellent and antimicrobial properties of HFIA-containing polymers are being explored for developing dental adhesives and restorative materials.

Origin and Significance:

HFiPA is a synthetic compound, not found naturally. It is an important industrial chemical used in various applications such as:

  • Monomer: HFiPA is a monomer, a building block for the synthesis of polymers with unique properties like water repellency and resistance to chemicals []. These polymers are used in coatings, adhesives, and specialty materials [].
  • Biomedical Research: Due to its specific chemical properties, HFiPA is used in some biomedical research applications. For instance, it can be used to modify the surface of biomaterials to improve their compatibility with biological systems [].

Molecular Structure Analysis:

HFiPA has a conjugated double bond system, consisting of a carbon-carbon double bond (C=C) next to a carbonyl group (C=O). This structure allows HFiPA to readily undergo polymerization reactions []. The molecule also contains a hexafluoroisopropyl group ((CF3)2CH-), with all three hydrogens on the same carbon atom substituted with fluorine atoms. This group introduces several key features:

  • Electron Withdrawing: The fluorine atoms are highly electronegative, withdrawing electrons from the rest of the molecule. This affects the reactivity of the double bond, making it more susceptible to attack by nucleophiles during polymerization [].
  • Hydrophobic: The fluorine atoms create a strong electron cloud around the carbon, making the hexafluoroisopropyl group hydrophobic (water-repelling). This characteristic contributes to the water-repellent properties of polymers derived from HFiPA [].

Chemical Reactions Analysis

Synthesis:

The specific synthesis of HFiPA is not readily available in open scientific literature, as it might be considered proprietary information by chemical manufacturers. However, the general process likely involves the reaction of hexafluoroisopropanol with acrylic acid or its derivatives [].

Polymerization:

n H2C=CHCOOCH(CF3)2  -->  [H2C-CH(COOCH(CF3)2]n

Other Reactions:


Physical And Chemical Properties Analysis

  • Melting Point: -72 °C []
  • Boiling Point: 122-124 °C []
  • Density: 1.32 g/cm³ []
  • Solubility: Soluble in organic solvents like acetone, dichloromethane, and tetrahydrofuran []. Insoluble in water due to the hydrophobic hexafluoroisopropyl group.
  • Stability: Stable under normal storage conditions. Can decompose upon exposure to heat or light [].

Mechanism of Action (Biomedical Research)

As mentioned earlier, HFiPA finds limited applications in biomedical research. One mechanism of action involves modifying the surface of biomaterials like implants or drug delivery systems. The hexafluoroisopropyl group introduces hydrophobicity, which can reduce protein adsorption on the biomaterial surface. This can be beneficial for certain applications, such as reducing blood clotting on implants []. However, further research is needed to fully understand the mechanism of action of HFiFPA in different biomedical contexts.

HFiPA is a flammable liquid and can irritate the skin, eyes, and respiratory system. It is classified as a hazardous material and should be handled with appropriate safety precautions.

  • Acute Toxicity: Studies suggest moderate to high acute toxicity upon inhalation, ingestion, or skin contact.
  • Chronic Toxicity: Long-term effects are not fully established, but potential carcinogenicity and developmental toxicity cannot be ruled out.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (91.11%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

2160-89-6

Wikipedia

1,1,1,3,3,3-Hexafluoroisopropyl acrylate

General Manufacturing Information

2-Propenoic acid, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types